![molecular formula C20H19F3N4O5S B318386 4-[[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B318386.png)
4-[[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl]-N-(5-methyl-3-isoxazolyl)butanamide
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Overview
Description
4-[[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl]-N-(5-methyl-3-isoxazolyl)butanamide is a member of pyrimidines.
Scientific Research Applications
Heterocyclic Synthesis
This chemical has been utilized in the synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives. In a study, 3-Oxo-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}butanamide, a related compound, was condensed with various reagents, yielding compounds with potential applications in heterocyclic synthesis (Hussein, Harb, & Mousa, 2008).
PET Radioligands for MMP Imaging
Novel fluorinated MMP inhibitors (MMPIs) based on lead structures similar to 4-[[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl]-N-(5-methyl-3-isoxazolyl)butanamide have been synthesized for potential use in positron emission tomography (PET) imaging of matrix metalloproteinases (MMPs) in various pathological processes (Wagner et al., 2007).
Nonlinear Optical Materials
Azo sulfonamide chromophores containing compounds structurally related to 4-[[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl]-N-(5-methyl-3-isoxazolyl)butanamide have been used as active nonlinear optical (NLO) materials. These materials show potential in applications like photochromic grating in guest-host polymer systems (Kucharski et al., 2010).
Herbicidal Activity
Sulfonanilides with a structure similar to the subject compound have shown herbicidal activity against paddy weeds. These compounds exhibit a broad spectrum of weed control, including against Echinochloa oryzicola, with different substituents affecting their efficacy (Yoshimura et al., 2011).
Antimicrobial Activity
Compounds structurally related to 4-[[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl]-N-(5-methyl-3-isoxazolyl)butanamide have been evaluated for their antimicrobial activity. These studies indicate a potential for these compounds in the development of new antimicrobial agents (Chaudhari, 2012).
properties
Molecular Formula |
C20H19F3N4O5S |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide |
InChI |
InChI=1S/C20H19F3N4O5S/c1-12-10-17(27-32-12)26-18(28)8-5-9-33(29,30)19-24-14(11-16(25-19)20(21,22)23)13-6-3-4-7-15(13)31-2/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,26,27,28) |
InChI Key |
FVEJIAQBCVTZMO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CCCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3OC |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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